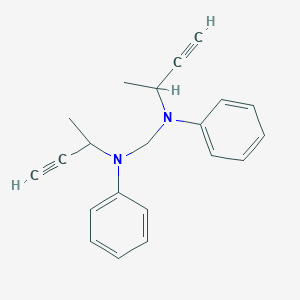
N,N'-Di(but-3-yn-2-yl)-N,N'-diphenylmethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine is a complex organic compound characterized by its unique structure, which includes two but-3-yn-2-yl groups and two phenyl groups attached to a methanediamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine typically involves the reaction of but-3-yn-2-yl methanesulfonate with N,N’-diphenylmethanediamine. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at temperatures ranging from 0°C to 20°C. The reaction proceeds through nucleophilic substitution, where the methanesulfonate group is replaced by the but-3-yn-2-yl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane at 0°C to 20°C.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved are still under investigation, but the compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism of action .
類似化合物との比較
Similar Compounds
- N,N’-Di(prop-2-yn-1-yl)-N,N’-diphenylmethanediamine
- N,N’-Di(penta-2,4-diyn-1-yl)-N,N’-diphenylmethanediamine
Uniqueness
N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine is unique due to the presence of but-3-yn-2-yl groups, which confer distinct chemical and physical properties compared to similar compounds. These properties include differences in reactivity, stability, and potential biological activity .
特性
CAS番号 |
93343-59-0 |
|---|---|
分子式 |
C21H22N2 |
分子量 |
302.4 g/mol |
IUPAC名 |
N,N'-bis(but-3-yn-2-yl)-N,N'-diphenylmethanediamine |
InChI |
InChI=1S/C21H22N2/c1-5-18(3)22(20-13-9-7-10-14-20)17-23(19(4)6-2)21-15-11-8-12-16-21/h1-2,7-16,18-19H,17H2,3-4H3 |
InChIキー |
IJTOGJMTDKWMDW-UHFFFAOYSA-N |
正規SMILES |
CC(C#C)N(CN(C1=CC=CC=C1)C(C)C#C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


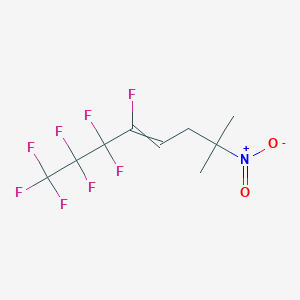
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)](/img/structure/B14362682.png)


![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)
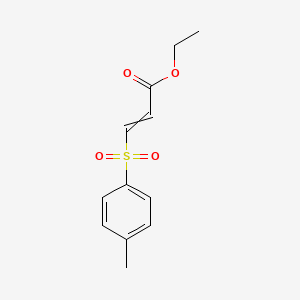
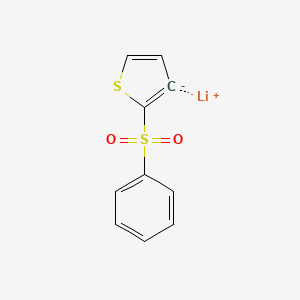
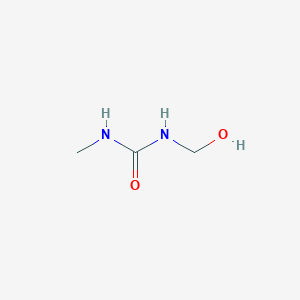
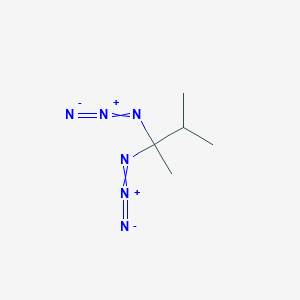
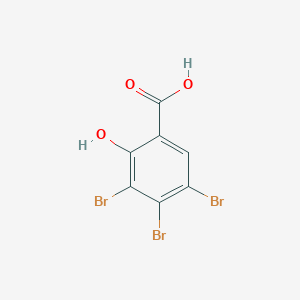
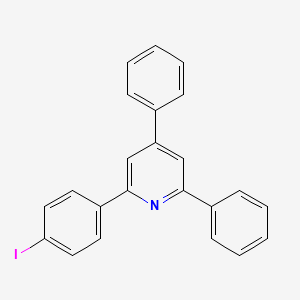
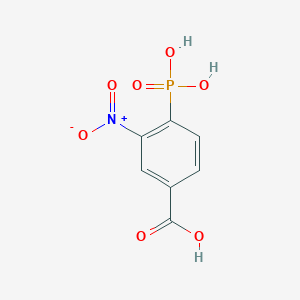
![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
